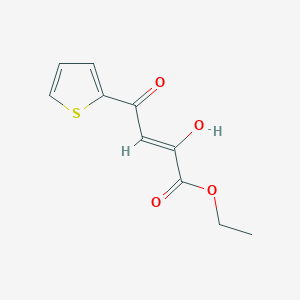

ethyl (2Z)-2-hydroxy-4-oxo-4-(thiophen-2-yl)but-2-enoate

Description

Ethyl (2Z)-2-hydroxy-4-oxo-4-(thiophen-2-yl)but-2-enoate is a heterocyclic enol ester featuring a thiophene ring, a β-keto ester moiety, and a hydroxyl group in the (Z)-configuration. The compound’s structure combines electron-rich (thiophene) and electron-withdrawing (oxo, ester) groups, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name |

ethyl (Z)-2-hydroxy-4-oxo-4-thiophen-2-ylbut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4S/c1-2-14-10(13)8(12)6-7(11)9-4-3-5-15-9/h3-6,12H,2H2,1H3/b8-6- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADGYUYIYYMFEES-VURMDHGXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC(=O)C1=CC=CS1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C(=O)C1=CC=CS1)/O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl (2Z)-2-hydroxy-4-oxo-4-(thiophen-2-yl)but-2-enoate typically involves the reaction of thiophene derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of thiophene-2-carboxaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent esterification . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

Ethyl (2Z)-2-hydroxy-4-oxo-4-(thiophen-2-yl)but-2-enoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

Ethyl (2Z)-2-hydroxy-4-oxo-4-(thiophen-2-yl)but-2-enoate has been studied for its potential therapeutic effects:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of this compound could inhibit tumor growth by inducing apoptosis in cancer cells .

- Antimicrobial Properties : The thiophene moiety is known for its antimicrobial activity. This compound has shown promise in inhibiting bacterial growth, making it a candidate for developing new antibiotics .

- Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could lead to therapeutic applications in treating inflammatory diseases .

Organic Synthesis Applications

In organic chemistry, this compound serves as an important intermediate:

- Synthesis of Heterocyclic Compounds : The compound can be used as a building block for synthesizing various heterocyclic compounds, which are vital in medicinal chemistry . Its reactivity allows for the introduction of diverse functional groups.

- Diels-Alder Reactions : Ethyl (2Z)-2-hydroxy-4-oxo-4-(thiophen-2-y)butanoate can participate in Diels-Alder reactions, facilitating the formation of complex cyclic structures that are useful in drug development .

Material Science Applications

The unique properties of thiophene derivatives make them suitable for material science applications:

- Conductive Polymers : Compounds like ethyl (2Z)-2-hydroxy-4-oxo-4-(thiophen-2-y)butanoate can be incorporated into conductive polymers, enhancing their electrical properties and making them suitable for electronic applications .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer potential of thiophene derivatives, including ethyl (2Z)-2-hydroxy-4-oxo-4-(thiophen-2-y)butanoate. The results indicated significant cytotoxicity against breast and lung cancer cell lines, suggesting further investigation into its mechanism of action and potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Testing

Research conducted by the International Journal of Antimicrobial Agents tested various thiophene derivatives against common pathogens. Ethyl (2Z)-2-hydroxy-4-oxo -4-(thiophen - 2 - y)butanoate exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-hydroxy-4-oxo-4-(thiophen-2-yl)but-2-enoate involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

Ethyl (2Z)-2-hydroxy-4-oxo-4-(substituted phenyl)but-2-enoates (Table 1): highlights three analogs with phenyl substituents:

- 2a : p-Tolyl group (methyl-substituted phenyl)

- 2b : 4-Chlorophenyl group

- 2c : 3,4-Dimethoxyphenyl group

| Compound | Substituent | Melting Point (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 2a | p-Tolyl | 37–39 | 78 | |

| 2b | 4-Cl | 190–191 | 80 | |

| 2c | 3,4-OCH₃ | 99–100 | 77 |

Key Observations :

Stereochemical and Functional Group Variations

(Z)- vs. (E)-Isomers of Methyl 3-(Thiophen-2-yl)but-2-enoates ():

- (Z)-1g : Solid (mp 88.7–90.0°C), HPLC retention time (RT) = 1.9 min.

- (E)-1g : Liquid (yellow oil), RT = 2.4 min.

Key Observations :

- The (Z)-isomer’s higher polarity (hydroxy/oxo groups in proximity) likely contributes to its solid state and shorter HPLC retention time compared to the (E)-isomer .

- For the target compound, the (Z)-configuration of the hydroxyl and oxo groups may enhance intramolecular hydrogen bonding, affecting solubility and reactivity.

Heterocyclic Ring Comparisons

Ethyl (2Z)-4-(2-furyl)-2-hydroxy-4-oxobut-2-enoate ():

- Molecular formula: C₁₀H₁₀O₅ (MW = 210).

- Structurally analogous to the target compound but replaces thiophene with a furan ring.

Key Observations :

- The furan’s oxygen atom vs. thiophene’s sulfur alters electronic properties: furan is less aromatic and more electron-deficient, which may reduce stability in acidic/basic conditions .

- No direct melting point or reactivity data are available, but the molecular weight (210 vs. ~242 for the thiophene analog) suggests differences in volatility.

Simpler Ester Derivatives

Ethyl (2Z)-but-2-enoate ():

- Molecular formula: C₆H₁₀O₂ (MW = 114.14).

- Physical properties: Density = 0.9182 g/cm³, boiling point = 123.66°C, refractive index = 1.4242.

Key Observations :

- The target compound’s additional hydroxy, oxo, and thiophene groups increase polarity and molecular weight, likely raising boiling points and reducing volatility compared to simpler esters .

Biological Activity

Ethyl (2Z)-2-hydroxy-4-oxo-4-(thiophen-2-yl)but-2-enoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a detailed overview of its biological activity, including relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has a molecular formula of CHOS and a molecular weight of approximately 226.26 g/mol. Its structure features a thiophene ring, which is known for contributing to the biological activity of various compounds.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study on thiobenzanilides, which share structural similarities, highlighted their effectiveness against various bacterial strains, suggesting that the presence of hydroxy groups enhances their antimicrobial activity .

Antioxidant Activity

The antioxidant potential of this compound has been explored in several studies. The presence of the thiophene moiety is believed to contribute to its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for preventing cellular damage and could have implications in treating oxidative stress-related diseases.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of this compound. Preliminary results indicate variable effects on different cell lines, necessitating further investigation to establish dose-response relationships and mechanisms of action .

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : In a study examining the antimicrobial properties of thiobenzanilides, it was found that compounds with hydroxy substitutions exhibited significant activity against Staphylococcus aureus and Escherichia coli. This compound was included in a broader screening for potential new antibiotics .

- Oxidative Stress Reduction : A research project focused on the antioxidant properties of thiophene derivatives demonstrated that this compound could reduce lipid peroxidation in cellular models, indicating its potential as a protective agent against oxidative damage .

- Cytotoxicity Assessment : A cytotoxicity study involving various cancer cell lines showed that this compound had selective toxicity towards certain tumor cells while sparing normal cells. This selectivity suggests a possible therapeutic application in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.